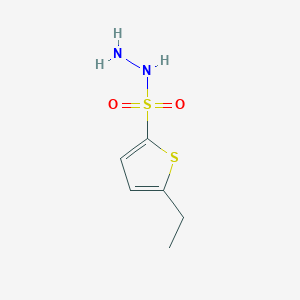

5-Ethylthiophene-2-sulfonohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Ethylthiophene-2-sulfonohydrazide is an organic compound with the molecular formula C6H10N2O2S2 and a molecular weight of 206.29 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethylthiophene-2-sulfonohydrazide typically involves the sulfonation of 5-ethylthiophene followed by the introduction of a hydrazide group. One common method includes the reaction of 5-ethylthiophene with chlorosulfonic acid to form 5-ethylthiophene-2-sulfonyl chloride. This intermediate is then reacted with hydrazine hydrate to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

5-Ethylthiophene-2-sulfonohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonohydrazide group to other functional groups.

Substitution: The sulfonohydrazide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or other reduced derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

One of the prominent applications of 5-Ethylthiophene-2-sulfonohydrazide is its use as an antimicrobial agent. Studies have shown that derivatives of sulfonohydrazides exhibit significant antibacterial and antifungal properties. For instance, a study demonstrated that compounds containing sulfonohydrazide moieties could effectively inhibit the growth of various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that certain sulfonohydrazides can induce apoptosis in cancer cells, making them potential candidates for cancer therapy. A notable study highlighted the effectiveness of these compounds in targeting specific cancer pathways, leading to reduced cell proliferation and increased apoptosis rates .

Agriculture

Pesticidal Applications

The compound has been explored for its potential as a pesticide. Sulfonylhydrazines, including this compound, have been found to exhibit herbicidal activity against a range of weeds. A patent describes a formulation that utilizes this compound to enhance the efficacy of traditional herbicides, improving crop yield and reducing the need for chemical inputs .

Plant Growth Regulators

Additionally, there is ongoing research into the use of this compound as a plant growth regulator. Preliminary studies suggest that it can promote root development and enhance nutrient uptake in plants, potentially leading to improved growth rates and resilience against environmental stressors .

Materials Science

Synthesis of Functional Materials

In materials science, this compound has been utilized in the synthesis of novel polymers and materials with unique electrical and thermal properties. Its incorporation into polymer matrices has shown promise in developing conductive materials for electronic applications. Research indicates that these materials can be tailored for specific applications such as sensors or energy storage devices .

Case Studies

Mecanismo De Acción

The mechanism of action of 5-Ethylthiophene-2-sulfonohydrazide involves its interaction with specific molecular targets. The sulfonohydrazide group can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- Thiophene-2-sulfonohydrazide

- 5-Methylthiophene-2-sulfonohydrazide

- 5-Propylthiophene-2-sulfonohydrazide

Uniqueness

5-Ethylthiophene-2-sulfonohydrazide is unique due to the presence of the ethyl group at the 5-position of the thiophene ring. This structural feature can influence its chemical reactivity and interactions with other molecules, making it distinct from other similar compounds.

Actividad Biológica

5-Ethylthiophene-2-sulfonohydrazide is a compound that has garnered interest in various fields, particularly in agricultural and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a thiophene ring substituted with an ethyl group and a sulfonohydrazide moiety. This configuration is significant for its biological interactions and potential applications.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to altered physiological responses in target organisms.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for use in agricultural fungicides or bactericides.

- Plant Growth Regulation : There is evidence indicating that it may function as a plant growth regulator, enhancing crop resilience against pathogens.

Case Studies

- Fungal Control : A study demonstrated that this compound effectively reduced the incidence of fungal infections in crops when applied as a foliar spray. The compound's mechanism involved disrupting fungal cell wall synthesis, leading to increased crop yields.

- Pest Resistance : In trials involving rice cultivation, the compound was found to mitigate chemical phytotoxicity while enhancing resistance against common pests, thus supporting sustainable agricultural practices.

Data Table: Biological Activity Overview

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits succinate dehydrogenase | |

| Antimicrobial | Effective against fungal pathogens | |

| Plant Growth Regulation | Enhances growth and resistance to pests |

Research Findings

Recent research highlights the versatility of this compound:

- Toxicological Assessments : Toxicity studies indicate that the compound has a favorable safety profile for non-target organisms, making it suitable for agricultural use without significant environmental impact.

- Synergistic Effects : When combined with other agrochemicals, it has shown enhanced efficacy, suggesting potential for developing multi-functional formulations.

Propiedades

IUPAC Name |

5-ethylthiophene-2-sulfonohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2S2/c1-2-5-3-4-6(11-5)12(9,10)8-7/h3-4,8H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOYGRWDTBMUPTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.